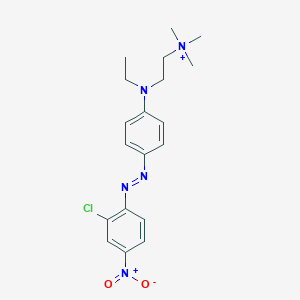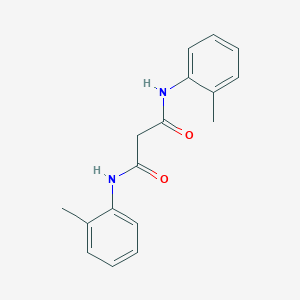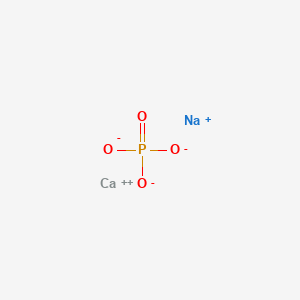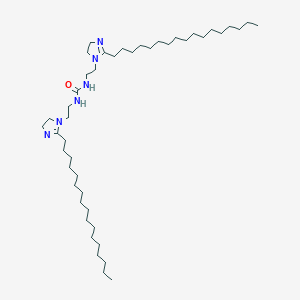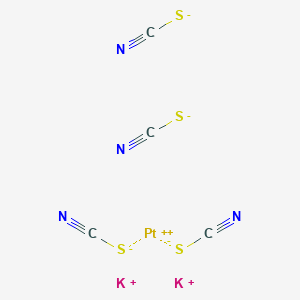
N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine, also known as 4-MeO-PVP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a psychoactive substance that has gained popularity in recent years due to its stimulant and euphoric effects. The compound is a derivative of pyrovalerone, which was originally developed as a pharmaceutical in the 1960s.
Mechanism of Action
The exact mechanism of action of N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine is not fully understood, but it is thought to act primarily by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to increased levels of these neurotransmitters in the synaptic cleft, which results in enhanced stimulation and euphoria.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These include increased locomotor activity, hyperthermia, and cardiovascular effects such as increased heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine in laboratory experiments is its potent stimulant effects, which make it a useful tool for studying the neurochemistry of reward and motivation. However, its potential for abuse and lack of safety data make it a challenging compound to work with.
Future Directions
There are several potential future directions for research on N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine. One area of interest is its potential as a treatment for depression and other mood disorders, given its ability to enhance mood and motivation. Another area of interest is its potential as a tool for studying the neurobiology of addiction and substance abuse. Further research is needed to fully understand the pharmacological properties and potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine involves the condensation of 4-methoxybenzaldehyde with thiophene-2-carboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reduced using sodium borohydride to yield the final compound.
Scientific Research Applications
Research on N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine has mainly focused on its pharmacological properties and potential therapeutic applications. The compound has been found to act as a potent dopamine reuptake inhibitor, which may explain its stimulant effects. It has also been shown to have affinity for the serotonin transporter, which could contribute to its mood-enhancing properties.
properties
IUPAC Name |
N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-14-11-6-4-10(5-7-11)13-9-12-3-2-8-15-12/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWHLIROYKRIJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60312070 |
Source


|
| Record name | (E)-N-(4-Methoxyphenyl)-1-(thiophen-2-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine | |
CAS RN |
13533-27-2 |
Source


|
| Record name | NSC249301 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-N-(4-Methoxyphenyl)-1-(thiophen-2-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)



